meso-2,3-Butanediol

Description

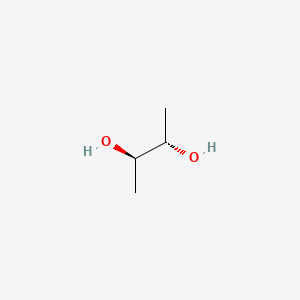

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-ZXZARUISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031540 | |

| Record name | Meso-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hygroscopic solid; mp = 34.4 deg C; [Merck Index] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS] | |

| Record name | meso-2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

77.3-77.4 °C at 1.00E+01 mm Hg | |

| Record name | (R,R)-2,3-Butanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Vapor Pressure |

0.38 [mmHg] | |

| Record name | meso-2,3-Butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5341-95-7, 24347-58-8 | |

| Record name | meso-2,3-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5341-95-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol, erythro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R,R)-2,3-Butanediol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02418 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | meso-2,3-Butanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Meso-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-butane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.258.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BUTANEDIOL, ERYTHRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5IA8X9O8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of meso-2,3-Butanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Significance of meso-2,3-Butanediol

This compound, a fascinating and versatile vicinal diol, holds considerable interest across various scientific disciplines, including polymer chemistry and the pharmaceutical industry.[1][2] As a stereoisomer of 2,3-butanediol, its unique physical properties are a direct consequence of its molecular structure. This guide provides a comprehensive exploration of these properties, offering valuable insights for its application in research and development.

Butane-2,3-diol has three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and a meso compound ((2R,3S)).[1][2][3] The defining characteristic of this compound is the presence of an internal plane of symmetry, which renders the molecule achiral despite possessing two chiral centers.[1][2][3] This internal symmetry is crucial as it dictates the molecule's physical behavior, distinguishing it from its chiral counterparts.

Core Physical Characteristics

The physical state of this compound is typically a colorless, viscous liquid or a hygroscopic solid at or near room temperature.[1][2][3][4][5] Its strong intermolecular hydrogen bonding, facilitated by the two hydroxyl groups, significantly influences its boiling point and solubility.[1][2][3]

Quantitative Physical Properties

A summary of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀O₂ | [4] |

| Molecular Weight | 90.12 g/mol | [4] |

| Melting Point | 32-34 °C | [5][6] |

| Boiling Point | 183-184 °C | [5][6] |

| Density | 0.99 g/cm³ | [5] |

| Refractive Index | 1.4348 (at 20°C) | [5][7] |

| Flash Point | 85 °C (185 °F) | [5][6] |

| Vapor Pressure | 0.38 mmHg | [4][8] |

| Water Solubility | Miscible | [7][9] |

| pKa | 14.67 ± 0.20 (Predicted) | [5][7] |

In-Depth Analysis of Key Physical Parameters

Melting and Boiling Points

The relatively high melting point of 32-34 °C indicates that this compound can exist as a solid at standard ambient temperatures.[5][6] Its boiling point of 183-184 °C is a direct result of the significant energy required to overcome the strong intermolecular hydrogen bonds between the hydroxyl groups.[1][2][3][5][6]

Solubility Profile

This compound is miscible with water and soluble in polar organic solvents such as ethanol and ether.[1][2][3][7] This high solubility is attributed to its ability to form hydrogen bonds with water and other polar solvent molecules.[1][2][3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectral data is extensive, key features from Nuclear Magnetic Resonance (NMR) spectroscopy are particularly insightful. Both ¹H NMR and ¹³C NMR spectra are available and provide definitive structural confirmation.[4][10][11][12]

Experimental Protocol: Determination of Melting Point

The following protocol outlines a standard laboratory procedure for determining the melting point of this compound, a critical parameter for assessing its purity.

Objective: To accurately determine the melting point range of a solid sample of this compound.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry. If necessary, use a mortar and pestle to grind the crystalline solid into a fine powder.

-

Capillary Tube Loading: Carefully pack the powdered sample into a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the capillary tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating Rate: Set the apparatus to heat at a rapid rate until the temperature is about 15-20 °C below the expected melting point. Then, adjust the heating rate to a slow and steady 1-2 °C per minute to ensure accurate observation.

-

Observation: Observe the sample closely through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).

-

Data Recording: The recorded temperature range is the melting point of the sample. For a pure substance, this range should be narrow (typically 1-2 °C).

Visualizing Stereochemistry: The Isomers of 2,3-Butanediol

The following diagram illustrates the stereoisomeric relationship between this compound and its enantiomeric counterparts.

Caption: Stereoisomers of 2,3-Butanediol

Safety and Handling

This compound is a hygroscopic solid and should be stored in a cool, dry place under an inert atmosphere.[13] It is combustible and incompatible with strong oxidizing agents.[5][7] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be observed when handling this chemical.[13][14][15]

References

-

PubChem. This compound | C4H10O2. [Link]

-

Fvs. Meso 2 3 Butanediol. [Link]

-

PubMed. Crystal structure of this compound dehydrogenase in a complex with NAD+ and inhibitor mercaptoethanol at 1.7 A resolution for understanding of chiral substrate recognition mechanisms. [Link]

-

dev-virtualetr.uninavarra.edu.co. Meso 2 3 Butanediol. [Link]

-

Stenutz. This compound. [Link]

-

thebloodybuddy.com. Meso 2 3 Butanediol. [Link]

-

CHEMICAL POINT. This compound. [Link]

-

CHEMICAL POINT. This compound. [Link]

-

LookChem. This compound. [Link]

-

PubChem. 2,3-Butanediol | C4H10O2. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 5341-95-7). [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,3-Butanediol,99%, mixture of dl and meso. [Link]

-

National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]

-

Chemcess. 2,3-Butanediol: Properties, Production And Uses. [Link]

-

ResearchGate. Sections of 1H-NMR spectra of 2,3-butanediol forms, meso-2,3-BD and.... [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]

-

Cheméo. Chemical Properties of 2,3-Butanediol (CAS 513-85-9). [Link]

-

National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. 2,3-Butanediol - the NIST WebBook. [Link]

-

National Institute of Standards and Technology. This compound - the NIST WebBook. [Link]

-

Wikipedia. 2,3-Butanediol. [Link]

-

Haz-Map. This compound - Hazardous Agents. [Link]

Sources

- 1. fvs.com.py [fvs.com.py]

- 2. thebloodybuddy.com [thebloodybuddy.com]

- 3. dev-virtualetr.uninavarra.edu.co [dev-virtualetr.uninavarra.edu.co]

- 4. This compound | C4H10O2 | CID 220010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 5341-95-7 [chemicalbook.com]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. guidechem.com [guidechem.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. 2,3-Butanediol | C4H10O2 | CID 262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. 2,3-Butanediol(513-85-9) 1H NMR [m.chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. file1.lookchem.com [file1.lookchem.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to the Stereochemistry and Chirality of 2,3-Butanediol Isomers

Abstract

2,3-Butanediol (2,3-BDO), a four-carbon vicinal diol, is a molecule of significant industrial and pharmaceutical interest. Its utility is intrinsically linked to its stereochemistry, as it possesses two chiral centers, giving rise to three distinct stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-butanediol, and an achiral meso compound, (2R,3S)-2,3-butanediol. The specific spatial arrangement of the hydroxyl groups dictates the molecule's physical, chemical, and biological properties, making stereoselective synthesis and analysis paramount for its application in drug development, polymer chemistry, and as a platform chemical. This guide provides a comprehensive technical overview of the core principles of 2,3-butanediol stereochemistry, detailing the synthesis, separation, and characterization of its isomers. It is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of this versatile molecule.

Foundational Principles: The Stereoisomers of 2,3-Butanediol

2,3-Butanediol, with the chemical formula (CH₃CHOH)₂, is a classic example of a molecule with multiple stereocenters.[1] The presence of two chiral carbons at positions 2 and 3 results in a total of three stereoisomers.[1][2]

-

Enantiomers: The (2R,3R)- and (2S,3S)- isomers are non-superimposable mirror images of each other, known as enantiomers.[1][3] These isomers exhibit identical physical properties such as boiling point and solubility but rotate plane-polarized light in equal and opposite directions.[4] The (2R,3R)-isomer is levorotatory (-), while the (2S,3S)-isomer is dextrorotatory (+).[5]

-

Meso Compound: The (2R,3S)-isomer, also referred to as meso-2,3-butanediol, is an achiral diastereomer of the enantiomeric pair.[1][6] Despite having two chiral centers, the molecule possesses an internal plane of symmetry, rendering it optically inactive.[7] It is superimposable on its mirror image.[8]

The distinct stereochemical configurations significantly influence the molecule's interactions with other chiral molecules, a critical consideration in pharmaceutical applications and asymmetric synthesis.[6][9]

Caption: Stereochemical relationships of 2,3-butanediol isomers.

Synthesis of 2,3-Butanediol Stereoisomers: A Tale of Selectivity

The generation of specific 2,3-butanediol stereoisomers is a key challenge and a testament to the advancements in both chemical and biological synthesis methodologies.

Chemical Synthesis

Traditional chemical synthesis often results in a mixture of stereoisomers.[9] The hydrolysis of 2,3-epoxybutane is a common route, where the stereochemistry of the starting epoxide dictates the isomeric distribution of the resulting diol.[1] For instance, the hydrolysis of cis-2,3-epoxybutane yields the meso isomer, while the hydrolysis of trans-2,3-epoxybutane produces a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.

Biological Production: The Power of Enzymes

Microbial fermentation has emerged as a powerful and sustainable alternative for producing enantiomerically pure 2,3-butanediol.[2][10] Various microorganisms naturally produce 2,3-BDO, but often as a mixture of the (2R,3R) and meso isomers.[2] The key to stereoselectivity lies in the specificity of the butanediol dehydrogenase (BDH) enzymes involved in the final step of the biosynthetic pathway.[11][12][13]

The biosynthesis of 2,3-butanediol typically proceeds through the following steps[5]:

-

Pyruvate is converted to α-acetolactate.

-

α-acetolactate is decarboxylated to form acetoin.

-

Acetoin is then reduced to 2,3-butanediol by a stereospecific butanediol dehydrogenase.

The stereochemistry of the final product is determined by the specific BDH enzyme. For example, some microorganisms possess (2R,3R)-BDH, leading to the production of the (2R,3R)-isomer, while others have meso-BDH, yielding the meso-form.[9]

Protocol: Enantioselective Synthesis of (R,R)-2,3-Butanediol using Engineered E. coli

This protocol is adapted from the work of Yan et al. (2009) and demonstrates the use of a metabolically engineered Escherichia coli strain for the production of enantiomerically pure (R,R)-2,3-butanediol.[10][14][15]

Objective: To produce (R,R)-2,3-butanediol with high enantiomeric purity (>99%).

Materials:

-

Engineered E. coli strain expressing a stereospecific secondary alcohol dehydrogenase (sADH).

-

Glucose-containing fermentation medium.

-

Standard laboratory fermentation equipment (bioreactor, incubator, etc.).

Methodology:

-

Strain Cultivation: Inoculate the engineered E. coli strain into a suitable seed culture medium and incubate until the desired cell density is reached.

-

Fermentation: Transfer the seed culture to a bioreactor containing the production medium with glucose as the primary carbon source.

-

Process Control: Maintain optimal fermentation conditions (temperature, pH, aeration) to maximize cell growth and product formation.

-

Induction (if applicable): If the expression of the sADH is under the control of an inducible promoter, add the appropriate inducer at the optimal time point.

-

Monitoring: Regularly monitor glucose consumption and (R,R)-2,3-butanediol production using analytical techniques such as HPLC.

-

Harvesting and Extraction: After the fermentation is complete, harvest the cells and extract the 2,3-butanediol from the fermentation broth.

Expected Outcome: Production of (R,R)-2,3-butanediol with a titer of approximately 6.1 g/L and an enantiomeric purity exceeding 99%.[10][14][15]

Caption: Workflow for enantioselective synthesis of (R,R)-2,3-BDO.

Separation and Purification of 2,3-Butanediol Isomers

The separation of 2,3-butanediol isomers, particularly the resolution of the enantiomeric pair, is a critical step in obtaining stereochemically pure compounds.

Challenges in Separation

The separation of 2,3-BDO from fermentation broths is challenging due to its low concentration, high solubility in water, and high boiling point.[16][17][18] Traditional methods like distillation are often energy-intensive.[17][18]

Advanced Separation Techniques

Several advanced separation technologies have been developed to overcome these challenges:

-

Liquid-Liquid Extraction: This technique involves the use of a solvent to selectively extract 2,3-BDO from the aqueous fermentation broth.[17]

-

Reactive Extraction: This method uses a reactant that selectively forms a complex with 2,3-BDO, facilitating its separation.[16]

-

Adsorption: The use of selective adsorbents, such as nano-MFI zeolites, has shown remarkable success in enriching and recovering 2,3-BDO from fermentation broths.[16]

-

Enzymatic Methods: A combined approach using enzymes and gas chromatography can be employed for the separation and quantification of the isomers.[19][20] This method leverages the high stereospecificity of enzymes to differentiate between the enantiomers.

Analytical Techniques for Stereochemical Characterization

Accurate determination of the stereochemical composition of 2,3-butanediol samples is essential for quality control and research purposes.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a chiral capillary column, is a powerful technique for separating and quantifying the different stereoisomers of 2,3-butanediol.[21][22] The chiral stationary phase of the column interacts differently with each enantiomer, leading to their separation based on retention time.

Table 1: Comparison of Analytical Techniques for 2,3-Butanediol Isomer Analysis

| Technique | Principle | Advantages | Limitations |

| Chiral Gas Chromatography (GC) | Differential interaction with a chiral stationary phase. | High resolution, quantitative. | Requires derivatization for volatile compounds. |

| High-Performance Liquid Chromatography (HPLC) | Chiral stationary or mobile phase. | Versatile, can be used for non-volatile compounds. | May have lower resolution than GC for some isomers.[23] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of the chemical environment of atomic nuclei. | Provides detailed structural information. | May require chiral shift reagents to resolve enantiomers. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized light. | Provides information on absolute configuration.[24] | Requires specialized equipment. |

| Enzymatic Assays | Specific enzymatic reactions. | High sensitivity and specificity.[23] | Indirect measurement, may be influenced by reaction conditions. |

Spectroscopic Methods

Spectroscopic techniques provide valuable insights into the conformational and stereochemical properties of 2,3-butanediol isomers.

-

Infrared (IR) Spectroscopy: In combination with computational methods like Density Functional Theory (DFT), IR spectroscopy can be used to study the different conformers of each diastereomer.[3][25][26] These studies have shown that the most stable conformers of both the meso and the enantiomeric forms are characterized by a gauche arrangement around the O-C-C-O dihedral angle, which allows for the formation of a weak intramolecular hydrogen bond.[3][25]

-

Vibrational Circular Dichroism (VCD): VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution.[24] By comparing experimental VCD spectra with theoretical predictions, the absolute stereochemistry of the enantiomers can be unambiguously assigned.[24]

Applications in Drug Development and Beyond

The stereoisomers of 2,3-butanediol have diverse applications, many of which are stereospecific.

-

Chiral Building Blocks: Enantiomerically pure 2,3-butanediol serves as a valuable chiral building block in the asymmetric synthesis of pharmaceuticals and other high-value chemicals.[2][10]

-

Polymers and Plastics: The meso isomer is used in the production of polyurethanes.[1]

-

Fuel Additives: Dehydration of 2,3-butanediol produces butanone (methyl ethyl ketone), which can be used as a liquid fuel additive.[2][10]

-

Antifreeze Agents: The optically active isomers have potential applications as antifreeze agents.[2][10][27]

Conclusion

The stereochemistry of 2,3-butanediol is a rich and complex field with significant practical implications. A thorough understanding of the properties, synthesis, separation, and characterization of its isomers is crucial for harnessing its full potential in various scientific and industrial domains. The continued development of stereoselective synthetic methods, particularly through metabolic engineering, and advanced analytical techniques will undoubtedly pave the way for new and innovative applications of this versatile molecule.

References

-

2,3-Butanediol - Wikipedia. (n.d.). Retrieved from [Link]

-

Yan, Y., Lee, C.-C., & Liao, J. C. (2009). Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases. Organic & Biomolecular Chemistry, 7(19), 3914–3917. Retrieved from [Link]

-

Lopes Jesus, A. J., Rosado, M. T. S., Reva, I., Fausto, R., Eusébio, M. E., & Redinha, J. S. (2006). Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations. The Journal of Physical Chemistry A, 110(12), 4169–4179. Retrieved from [Link]

-

Lopes Jesus, A. J., Rosado, M. T. S., Reva, I., Fausto, R., Eusébio, M. E., & Redinha, J. S. (2006). Conformational Study of Monomeric 2,3-Butanediols by Matrix-Isolation Infrared Spectroscopy and DFT Calculations. The Journal of Physical Chemistry A, 110(12), 4169-4179. Retrieved from [Link]

-

Yan, Y., Lee, C.-C., & Liao, J. C. (2009). Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases. Organic & Biomolecular Chemistry, 7(19), 3914-3917. Retrieved from [Link]

-

(2R,3S)-2,3-butanediol Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Retrieved from [Link]

-

Yan, Y., Lee, C.-C., & Liao, J. C. (2009). Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases. Organic & Biomolecular Chemistry, 7(19), 3914–7. Retrieved from [Link]

-

2,3-Butanediol biosynthesis pathway and mechanism of... - ResearchGate. (n.d.). Retrieved from [Link]

-

Conformational analysis of Butane-2,3-diol - YouTube. (2019). Retrieved from [Link]

-

Stereoisomeric forms of 2,3-butanediol. - ResearchGate. (n.d.). Retrieved from [Link]

-

Ui, S., Masuda, H., & Muraki, H. (1984). Separation and Quantitation of 2,3-Butanediol Isomers ((−), (+), and meso) by a Combined Use of Enzyme and Gas Chromatography. Agricultural and Biological Chemistry, 48(11), 2837–2838. Retrieved from [Link]

-

(2R,3R)-2,3-butanediol Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Retrieved from [Link]

-

Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Predominant Conformations of (2R,3R)-(−)-2,3-Butanediol. The Journal of Physical Chemistry A, 107(38), 7492–7499. Retrieved from [Link]

-

Yan, Y., Lee, C.-C., & Liao, J. C. (2009). Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases. Organic & Biomolecular Chemistry, 7(19), 3914-3917. Retrieved from [Link]

-

Ui, S., Masuda, H., & Muraki, H. (1984). Separation and Quantitation of 2,3-Butanediol Isomers ((−), (+), and meso) by a Combined Use of Enzyme and Gas Chromatography. Bioscience, Biotechnology, and Biochemistry, 48(11), 2837-2838. Retrieved from [Link]

-

Lee, S., et al. (2020). Separation of 2,3-Butanediol from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites. ACS Sustainable Chemistry & Engineering, 8(1), 560-569. Retrieved from [Link]

-

Is (2R,3S)-butane-2,3-diol chiral? - Chemistry Stack Exchange. (2016). Retrieved from [Link]

-

Conformational Study of Monomeric 2,3-Butanediols by Matrix-Isolation Infrared Spectroscopy and DFT Calculations | Request PDF. (n.d.). Retrieved from [Link]

-

Fu, J., et al. (2016). Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis. Green Chemistry, 18(1), 249-259. Retrieved from [Link]

-

Stereoisomers of 2,3-butanediol. a (R, R) - ResearchGate. (n.d.). Retrieved from [Link]

-

2,3-Butanediol Separations. (2023). Retrieved from [Link]

-

Liu, Z., et al. (2023). Mechanism of microbial production of acetoin and 2,3-butanediol optical isomers and substrate specificity of butanediol dehydrogenase. Microbial Cell Factories, 22(1), 165. Retrieved from [Link]

-

2,3-Butanediol | C4H10O2 | CID 262 - PubChem. (n.d.). Retrieved from [Link]

-

How many steroisomers of butane - - 2 , 3 - - diol - Allen. (n.d.). Retrieved from [Link]

-

2,3-BUTANEDIOL SEPARATIONS. (n.d.). Retrieved from [Link]

-

Pereira, B., et al. (2021). Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers. Applied Microbiology and Biotechnology, 105(24), 9037-9051. Retrieved from [Link]

-

Montgomery, J. A., Jetté, M., & Brunengraber, H. (1990). Assay of physiological levels of 2,3-butanediol diastereomers in blood and urine by gas chromatography-mass spectrometry. Analytical Biochemistry, 185(1), 71–76. Retrieved from [Link]

-

2,3-Butanediol derivatives and their applications. - ResearchGate. (n.d.). Retrieved from [Link]

-

Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography. (2018). Chinese Journal of Analytical Chemistry, 46(11), 1834-1840. Retrieved from [Link]

-

Saran, S., et al. (2014). Development of a Highly Sensitive, Fast and Efficient Screening Technique for the Detection of 2,3-Butanediol by Thin Layer Chromatography. Journal of Chromatography & Separation Techniques, 5(5). Retrieved from [Link]

-

Kim, J. K., et al. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. AMB Express, 9(1), 52. Retrieved from [Link]

-

Kim, D., et al. (2024). High production of enantiopure (R,R)-2,3-butanediol from crude glycerol by Klebsiella pneumoniae with an engineered oxidative pathway and a two-stage agitation strategy. Biotechnology for Biofuels and Bioproducts, 17(1), 101. Retrieved from [Link]

-

Method of determination of 1,2-propanediol and 2,3-butanediol | OIV. (n.d.). Retrieved from [Link]

-

Pinu, F. R., et al. (2007). Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar. Journal of Chromatography A, 1167(1), 120-127. Retrieved from [Link]

-

Stereoisomers of 2,3-butanediol. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Gonzalez, J., et al. (1993). Metabolism of 2,3-butanediol stereoisomers in the perfused rat liver. Biochemical Pharmacology, 46(6), 1011-1017. Retrieved from [Link]

-

G. D. (2022). Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. Fermentation, 8(1), 23. Retrieved from [Link]

Sources

- 1. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 2. Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fiveable.me [fiveable.me]

- 5. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 6. fiveable.me [fiveable.me]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. How many steroisomers of butane`-2,3-`diol, `CH_(3)CH(OH)CH(OH)CH_(3)`, are possible. [allen.in]

- 9. Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism of microbial production of acetoin and 2,3-butanediol optical isomers and substrate specificity of butanediol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enantioselective synthesis of pure (R,R)-2,3-butanediol in Escherichia coli with stereospecific secondary alcohol dehydrogenases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. Separation of 2,3-Butanediol from Fermentation Broth via Cyclic and Simulated Moving Bed Adsorption Over Nano-MFI Zeolites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bioesep.org [bioesep.org]

- 18. blogs.anl.gov [blogs.anl.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. academic.oup.com [academic.oup.com]

- 21. Determination of 2,3-Butanediol Isomers in Irradiated Liquor Using Chiral Capillary Column with Gas Chromatography [fxcsxb.com]

- 22. Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

natural occurrence of meso-2,3-butanediol in plants

An In-Depth Technical Guide on the Natural Occurrence and Influence of meso-2,3-Butanediol in Plants

Abstract

This compound, a stereoisomer of 2,3-butanediol (2,3-BDO), is a volatile organic compound of significant interest in plant science. While its production is well-documented in microorganisms, its endogenous presence in plants remains a subject of investigation. This technical guide provides a comprehensive overview of the current understanding of this compound in the context of plant biology. It delves into the established microbial biosynthetic pathways, explores the hypothetical route for its production in plants, and extensively details its profound physiological and ecological roles as a plant growth promoter and an elicitor of induced systemic resistance. Methodologies for its application in research and its analytical detection are also presented for researchers, scientists, and drug development professionals.

Introduction to 2,3-Butanediol and its Stereoisomers

2,3-Butanediol (2,3-BDO) is a four-carbon diol that exists in three stereoisomeric forms: dextro-(2S,3S)-2,3-butanediol, levo-(2R,3R)-2,3-butanediol, and the optically inactive meso-(2R,3S)-2,3-butanediol.[1] These volatile organic compounds (VOCs) are well-known products of microbial fermentation.[2] In recent years, 2,3-BDO, particularly the meso and (2R,3R) isomers, has garnered significant attention for its ability to mediate plant-microbe interactions, promoting plant growth and enhancing tolerance to a range of biotic and abiotic stresses.[1][3] This guide focuses on the meso-isomer, examining its origins and its significant impact on plant physiology.

Biosynthesis of this compound

Established Microbial Biosynthesis

The primary source of this compound in the plant's environment, particularly the rhizosphere, is from plant growth-promoting rhizobacteria (PGPR) such as Bacillus and Paenibacillus species.[3] The microbial synthesis of 2,3-BDO is a branch of the mixed-acid fermentation pathway, starting from pyruvate.[2]

The key enzymatic steps are:

-

α-Acetolactate Synthase (ALS): Two molecules of pyruvate are condensed to form α-acetolactate.[4]

-

α-Acetolactate Decarboxylase (ALDC): α-acetolactate is decarboxylated to produce acetoin.[5]

-

Butanediol Dehydrogenase (BDH): Acetoin is reduced to 2,3-butanediol, a step that helps regenerate NAD+ from NADH.[6] The stereospecificity of the BDH determines which isomers of 2,3-BDO are produced.[7]

Figure 1: Microbial biosynthetic pathway of this compound from pyruvate.

Hypothetical Biosynthesis in Plants

While the role of exogenous, microbially-produced 2,3-BDO on plants is well-established, evidence for its endogenous production by plants is currently indirect and speculative. Plants possess the enzyme acetolactate synthase (ALS), which is the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[8][9] This enzyme catalyzes the same initial reaction as the microbial 2,3-BDO pathway: the conversion of pyruvate to α-acetolactate.[5]

However, the presence of the subsequent enzymes, α-acetolactate decarboxylase and a specific butanediol dehydrogenase for the conversion of acetoin to 2,3-butanediol, has not been definitively demonstrated in plants. The existence of a complete biosynthetic pathway for 2,3-BDO in plants remains an open area of research. If present, it would likely be tightly regulated and may only be active under specific physiological conditions or in certain tissues.

Figure 3: General experimental workflow for studying the effects of this compound on plants.

Analytical Methods for Detection and Quantification

The detection and quantification of this compound in various matrices (e.g., microbial cultures, soil, plant tissues) are typically performed using chromatographic techniques.

1. Sample Preparation:

- Plant Tissues: Homogenize the tissue in a suitable solvent (e.g., methanol or ethyl acetate). Centrifuge to remove solid debris.

- Soil/Rhizosphere Samples: Perform solvent extraction, followed by cleanup steps to remove interfering compounds.

- Headspace Analysis for Volatiles: For volatile profiling, solid-phase microextraction (SPME) can be used to capture VOCs from the headspace of plant samples. [10] 2. Chromatographic Analysis:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for the analysis of volatile compounds like 2,3-BDO. It provides both separation and identification based on mass spectra.

- High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index detector (RID) can also be used, particularly for liquid samples with higher concentrations of 2,3-BDO. [11][12] 3. Quantification:

- Quantification is achieved by creating a calibration curve with known concentrations of an authentic this compound standard. An internal standard is often used to correct for variations in extraction and injection.

Conclusion and Future Perspectives

This compound stands out as a key signaling molecule in the intricate communication between plants and their associated microbiome. While its production by rhizobacteria is well-established, the potential for its endogenous synthesis by plants remains an exciting frontier for research. The profound effects of exogenously applied this compound on plant growth and its ability to induce broad-spectrum systemic resistance highlight its potential for agricultural applications, such as the development of novel biostimulants and biocontrol agents.

Future research should focus on:

-

Investigating Endogenous Plant Production: Utilizing advanced metabolomic and transcriptomic techniques to definitively determine if plants can synthesize 2,3-butanediol and under what conditions.

-

Elucidating Plant Receptors: Identifying the plant receptors that perceive 2,3-BDO to initiate downstream signaling.

-

Optimizing Agricultural Applications: Conducting field trials to assess the efficacy of this compound formulations in improving crop yield and resilience under real-world conditions.

References

-

Acetoin reductase/2,3-butanediol dehydrogenase and diacetyl reductase... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Wu, L., Wu, H., Chen, L., Yu, X., Borriss, R., & Gao, X. (2018). Acetoin and 2,3-butanediol from Bacillus amyloliquefaciens induce stomatal closure in Arabidopsis thaliana and Nicotiana benthamiana. Journal of Experimental Botany, 70(3), 1011–1023. [Link]

-

Yang, T., Rao, Z., Zhang, X., Xu, M., Xu, Z., & Yang, S. (2015). Improved Production of 2,3-Butanediol in Bacillus amyloliquefaciens by Over-Expression of Glyceraldehyde-3-Phosphate Dehydrogenase and 2,3-butanediol Dehydrogenase. PLOS ONE, 10(10), e0138546. [Link]

-

Lee, S., Kim, J. H., & Park, J. M. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. 3 Biotech, 9(5), 170. [Link]

-

Lee, S., Kim, J. H., & Park, J. M. (2019). A rapid and sensitive enzymatic assay for 2,3-butanediol. 3 Biotech, 9(5), 170. [Link]

-

Kong, H. G., Kim, B. K., Kim, J. C., & Kim, Y. W. (2022). Exogenous Bio-Based 2,3-Butanediols Enhanced Abiotic Stress Tolerance of Tomato and Turfgrass under Drought or Chilling Stress. Journal of Microbiology and Biotechnology, 32(5), 582–593. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Butanediol. PubChem. Retrieved January 16, 2026, from [Link]

-

Yu, B., Sun, J., & Xu, Y. (2012). Characterization of a (2R,3R)-2,3-Butanediol Dehydrogenase from Rhodococcus erythropolis WZ010. Applied Biochemistry and Biotechnology, 166(8), 2007–2016. [Link]

-

Characterization of acetohydroxyacid synthase from the hyperthermophilic bacterium Thermotoga maritima. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). (R,R)-butanediol dehydrogenase. Retrieved January 16, 2026, from [Link]

-

APPLICATIONS OF VOLATILE PROFILES TO METABOLOMICS STUDIES. (n.d.). Retrieved January 16, 2026, from [Link]

-

Mazur, B. J., Chui, C. F., & Smith, J. K. (1987). Isolation and characterization of plant genes coding for acetolactate synthase, the target enzyme for two classes of herbicides. Plant Physiology, 85(4), 1110–1117. [Link]

-

Smith, J. K., Schloss, J. V., & Mazur, B. J. (1989). Functional expression of plant acetolactate synthase genes in Escherichia coli. Proceedings of the National Academy of Sciences, 86(11), 4179–4183. [Link]

-

Wikipedia. (n.d.). Acetolactate synthase. Retrieved January 16, 2026, from [Link]

-

Kong, H. G., Kim, B. K., Kim, J. C., & Kim, Y. W. (2022). Exogenous Bio-Based 2,3-Butanediols Enhanced Abiotic Stress Tolerance of Tomato and Turfgrass under Drought or Chilling Stress. Journal of Microbiology and Biotechnology, 32(5), 582–593. [Link]

-

Ju, Y., Ju, J., Kim, S., Park, J., & Park, J. (2023). Production of highly pure R,R-2,3-butanediol for biological plant growth promoting agent using carbon feeding control of Paenibacillus polymyxa MDBDO. Microbial Cell Factories, 22(1), 127. [Link]

-

Salma, A., Wang, Y., El-Aassar, M. R., Abomohra, A. E., & Wang, Q. (2021). Biotechnological Production of Optically Pure 2,3-Butanediol by Bacillus subtilis Based on Dissolved Oxygen Control Strategy. Fermentation, 7(4), 226. [Link]

-

Ng, C. Y., Jung, M. Y., Lee, J., & Oh, M. K. (2012). Production of 2,3-butanediol in Saccharomyces cerevisiae by in silico aided metabolic engineering. Microbial Cell Factories, 11, 68. [Link]

-

Ntaikou, I., Kourmentza, C., & Kornaros, M. (2023). Screening Bacterial Strains Capable of Producing 2,3-Butanediol: Process Optimization and High Diol Production by Klebsiella oxytoca FMCC-197. Fermentation, 9(12), 1058. [Link]

-

Yang, Y., Zhang, M., & Liu, Z. (2016). Metabolic engineering of Zymomonas mobilis for 2,3-butanediol production from lignocellulosic biomass sugars. Biotechnology for Biofuels, 9, 189. [Link]

-

Enzymes and pathways in microbial production of 2,3-butanediol and 3-acetoin isomers. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Metabolic pathways for 2,3-butanediol biosynthesis and pyruvate... - ResearchGate. (n.d.). Retrieved January 16, 2026, from [Link]

-

Liu, Z., Qin, J., & Li, L. (2022). Biomass-Derived 2,3-Butanediol and Its Application in Biofuels Production. Catalysts, 12(10), 1109. [Link]

Sources

- 1. Exogenous Bio-Based 2,3-Butanediols Enhanced Abiotic Stress Tolerance of Tomato and Turfgrass under Drought or Chilling Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Production of highly pure R,R-2,3-butanediol for biological plant growth promoting agent using carbon feeding control of Paenibacillus polymyxa MDBDO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and characterization of plant genes coding for acetolactate synthase, the target enzyme for two classes of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 10. APPLICATIONS OF VOLATILE PROFILES TO METABOLOMICS STUDIES [ebrary.net]

- 11. A rapid and sensitive enzymatic assay for 2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Historical Background of Butanediol Fermentation

Abstract

2,3-Butanediol (BDO) fermentation is a cornerstone of industrial microbiology, representing a critical metabolic pathway in numerous bacterial species. This guide provides a comprehensive exploration of its discovery, the elucidation of its biochemical intricacies, and its significant historical impact, particularly in strategic material production. We will traverse the timeline from its initial observation in the late 19th century to its pivotal role during World War II, offering researchers, scientists, and drug development professionals a detailed narrative grounded in scientific literature. This document explains the causality behind key discoveries and experimental designs, providing a self-validating system of knowledge through rigorous citation and detailed protocols.

Chapter 1: The Dawn of a Discovery

The journey into butanediol fermentation began in the late 19th century, a period of fervent discovery in microbiology. While many fermentative processes were being characterized, the production of neutral end-products like 2,3-butanediol represented a significant divergence from the more commonly understood acid fermentations.

In 1898, German bacteriologists Daniel Wilhelm Otto Voges and Bernhard Proskauer were characterizing the fermentation of sugars by various bacteria.[1] They observed that adding potassium hydroxide (KOH) to certain bacterial cultures grown in a glucose-peptone medium resulted in the development of a distinctive red color after prolonged incubation in the presence of oxygen.[1][2] This colorimetric reaction, although its chemical basis was not yet understood, was the first practical method for distinguishing bacteria that produced these specific metabolic products.[1][3] This foundational observation led to the development of the Voges-Proskauer (VP) test , a diagnostic tool that remains a staple in microbiology labs today for differentiating members of the Enterobacteriaceae family.[2][4]

It wasn't until the early 20th century that the active product responsible for this color change was identified as acetylmethylcarbinol, now commonly known as acetoin , a direct precursor to 2,3-butanediol in the metabolic pathway.[3] This discovery solidified the understanding that certain bacteria, like Klebsiella and Enterobacter, possessed a unique metabolic capability: the butylene glycol pathway.[5][6] This pathway was distinct from the mixed-acid fermentation seen in organisms like Escherichia coli, which produce a mixture of lactate, acetate, succinate, and formate, leading to a significant drop in pH.[6][7] The butanediol pathway, by contrast, produces less acid and more neutral end-products, a trait believed to be an evolutionary advantage, allowing organisms to avoid excessive acidification of their environment.[6][8]

Chapter 2: Unraveling the Biochemical Maze: The 2,3-Butanediol Pathway

The heart of butanediol fermentation lies in a concise and elegant three-step enzymatic conversion of pyruvate, a central intermediate of glycolysis. This pathway serves as a critical route for regenerating NAD+ under anaerobic or microaerobic conditions while producing a less toxic, neutral end product.

The synthesis of 2,3-butanediol from pyruvate involves three key enzymes:[9][10]

-

α-Acetolactate Synthase (ALS): This enzyme catalyzes the condensation of two molecules of pyruvate to form α-acetolactate, releasing a molecule of CO2 in the process.[9][10]

-

α-Acetolactate Decarboxylase (ALDC): This enzyme decarboxylates α-acetolactate to produce the key intermediate, acetoin (3-hydroxy-2-butanone).[9][10]

-

Acetoin Reductase / 2,3-Butanediol Dehydrogenase (AR/BDH): In the final step, this NADH-dependent reductase converts acetoin to 2,3-butanediol, thereby regenerating NAD+ which is essential for continued glycolytic flux.[9]

This pathway effectively diverts carbon flow away from acid production, a defining characteristic that separates VP-positive organisms from those that utilize mixed-acid fermentation.[6][7]

Chapter 3: The Microbial Players: Key BDO-Producing Organisms

A diverse range of microorganisms, primarily bacteria, are known to produce 2,3-butanediol. These organisms are typically facultative anaerobes and are found in various environments, from soil and water to the gastrointestinal tracts of animals. The choice of organism for industrial production often depends on factors like substrate utilization range, product yield, and pathogenicity.

| Microorganism Genus | Typical Substrates | Key Characteristics & Notes |

| Klebsiella | Glucose, Sucrose, Xylose, Molasses | High BDO producers, particularly K. pneumoniae and K. oxytoca.[10][11][12] Some strains are opportunistic pathogens, requiring careful handling. |

| Enterobacter | Glucose, Starch hydrolysates | Common in soil and water; known for efficient BDO production.[6][13] E. cloacae is a well-studied species for this pathway.[14] |

| Bacillus | Glucose, Starch | Includes thermophilic strains like Geobacillus that can ferment at high temperatures (45-55°C), reducing contamination risks.[6] B. subtilis and B. amyloliquefaciens are also notable producers.[10][15] |

| Serratia | Glucose, Sucrose | S. marcescens is a known BDO producer and is often compared to E. coli due to its similar physiology, though it utilizes butanediol fermentation instead of mixed-acid fermentation.[7][10] |

| Paenibacillus | Starch, Sugars | P. polymyxa is noted for its ability to produce high yields of optically pure 2,3-butanediol.[10] |

Chapter 4: A Diagnostic Landmark: The Voges-Proskauer (VP) Test

The Voges-Proskauer test remains a critical diagnostic tool directly stemming from the initial discovery of this fermentation pathway. It specifically detects the presence of acetoin, the precursor to 2,3-butanediol.[4][5] A positive test is a hallmark of organisms utilizing the butylene glycol pathway.

The original test developed in 1898 involved simply adding potassium hydroxide (KOH) to the culture.[1][2] However, the reaction was slow and the color faint.[1] The procedure was significantly improved in 1936 by Barritt, who demonstrated that the addition of α-naphthol acted as a catalyst or color enhancer, producing a much faster, more intense, and more stable pink-red color.[1][2][5] This modified method is the standard used today.

Principle: In the presence of atmospheric oxygen and a strong alkali (40% KOH), acetoin is oxidized to diacetyl. The diacetyl then reacts with guanidine compounds present in the peptone of the culture medium.[3][4] α-naphthol serves as a catalyst to enhance this reaction, resulting in a distinct cherry red color.[4]

Standard Barritt-Modified VP Test Protocol

-

Inoculation: Inoculate a pure culture of the test organism into a tube of MR-VP broth (containing peptone, glucose, and a phosphate buffer).[2]

-

Incubation: Incubate the broth aerobically at 35–37°C for 24–48 hours to allow for glucose fermentation.[2]

-

Reagent Addition:

-

Aseptically transfer approximately 1 mL of the incubated broth to a clean test tube.

-

Add 0.6 mL (approx. 12 drops) of 5% α-naphthol (Barritt's Reagent A). Shake well.

-

Add 0.2 mL (approx. 4 drops) of 40% KOH (Barritt's Reagent B). Shake well to aerate the sample, as oxygen is required for the reaction.[3]

-

-

Observation: Allow the tube to stand for 15-30 minutes. A positive result is indicated by the development of a pink-red color at the surface of the broth.[2][3] A negative result shows no color change or a faint copper/yellow hue.[2][5]

Chapter 5: A Historical Imperative: Butanediol and the War Effort

The industrial significance of butanediol fermentation skyrocketed during World War II. The compound itself was a crucial precursor for the synthesis of 1,3-butadiene , a key monomer for producing synthetic rubber.[16]

With the outbreak of the war, Japan's control over Southeast Asia cut off the Allied forces from approximately 90% of the world's natural rubber supply.[17][18][19] This created a strategic crisis, as rubber was essential for manufacturing tires, tank treads, gaskets, and countless other military components.[20] In response, the U.S. government launched an immense effort to establish a synthetic rubber industry virtually overnight.[18][20]

While petroleum-based processes were also developed, fermentation-based routes to produce key chemical precursors were vital.[20] Research intensified to optimize the fermentation of carbohydrates, such as molasses and corn, to produce 2,3-butanediol.[16][21] This bio-based BDO could then be catalytically dehydrated to yield 1,3-butadiene. The U.S. government, through agencies like the Defense Plant Corporation, funded and coordinated the construction of massive production facilities.[19] For instance, the plant in Institute, West Virginia, became the largest government synthetic rubber facility and was a marvel of integrated production, converting ethyl alcohol (another fermentation product) into butadiene and then into Buna-S rubber.[17][19] In 1944 alone, this plant produced 131,000 tons of butadiene.[19]

This wartime necessity drove rapid advancements in large-scale fermentation technology, process optimization, and strain selection, laying the groundwork for the modern industrial biotechnology field. The U.S. synthetic rubber program was a monumental industrial policy success, increasing production from just over 230 tons in 1941 to over one million tons by 1945.[20]

References

- Voges–Proskauer test. Grokipedia.

- Voges-Proskauer (VP) Test: Principle, Procedure & Results. Microbe Notes. (2025-04-08).

- Voges–Proskauer test. Wikipedia.

- The metabolic pathways for 2,3-butanediol synthesis in bacteria... ResearchGate.

- Metabolic pathway of 2 3-butanediol fermentation in bacteria Integrated... ResearchGate.

- Methyl Red and Voges-Proskauer Test Protocols. American Society for Microbiology. (2009-12-08).

- Voges Proskauer (VP) Test: Principle, Procedure, Results. Microbe Online. (2015-03-17).

- 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas. PubMed Central.

- Butanediol fermentation. Wikipedia.

- Metabolic pathways for 2,3-butanediol biosynthesis and pyruvate... ResearchGate.

- Chapter 7: Polymers in the Second World War. Books. (2025-11-21).

- 2,3-Butanediol. Wikipedia.

- The Microbial Production of 2,3-Butanediol. R Discovery - Researcher.Life. (1987-01-01).

- Screening Bacterial Strains Capable of Producing 2,3-Butanediol: Process Optimization and High Diol Production by Klebsiella oxytoca FMCC-197. MDPI. (2023-12-12).

- production of 2-3 butanediol. FACULTY OF MEDICAL SCIENCES.

- Butanediol fermentation – Knowledge and References. Taylor & Francis.

- The Production of 2,3-Butanediol by Fermentation of Sugar Beet Molasses. ASM Journals.

- 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. PubMed Central. (2021-06-08).

- Metabolic pathway for 2,3-butanediol production in yeast (modified,... ResearchGate.

- March 31, 1943: The First Buna-S Synthetic Rubber Shipped at Institute. West Virginia Public Broadcasting. (2020-03-31).

- New Orleans: Learn: For Students: WWII at a Glance: Rubber in WWII.

- The Chemist Who Accidentally Solved Fermentation. YouTube. (2024-03-22).

- Butanediol fermentation. Bionity.

- Synthetic Rubber. e-WV. (2024-02-13).

- The U.S. Synthetic Rubber Program: An Industrial Policy Triumph during World War II. (2025-02-20).

- 2,3-Butanediol fermentation promotes growth of Serratia plymuthica at low pH but not survival of extreme acid challenge. PubMed. (2014-04-03).

Sources

- 1. asm.org [asm.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Voges Proskauer (VP) Test: Principle, Procedure, Results • Microbe Online [microbeonline.com]

- 4. Voges–Proskauer test - Wikipedia [en.wikipedia.org]

- 5. microbenotes.com [microbenotes.com]

- 6. Butanediol fermentation - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. 2,3-Butanediol fermentation promotes growth of Serratia plymuthica at low pH but not survival of extreme acid challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2,3-Butanediol Production by Acetogenic Bacteria, an Alternative Route to Chemical Synthesis, Using Industrial Waste Gas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ramauniversity.ac.in [ramauniversity.ac.in]

- 16. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 17. wvpublic.org [wvpublic.org]

- 18. The National WWII Museum | New Orleans: Learn: For Students: WWII at a Glance: Rubber in WWII [enroll.nationalww2museum.org]

- 19. e-WV - Synthetic Rubber [wvencyclopedia.org]

- 20. americanaffairsjournal.org [americanaffairsjournal.org]

- 21. journals.asm.org [journals.asm.org]

Spectroscopic Analysis of meso-2,3-Butanediol Using NMR: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the nuclear magnetic resonance (NMR) spectroscopic analysis of meso-2,3-butanediol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of NMR in characterizing this specific stereoisomer. We will explore the nuances of both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy, emphasizing the structural details they reveal and the experimental considerations necessary for acquiring high-quality, interpretable data.

Introduction: The Significance of Stereoisomerism in 2,3-Butanediol

2,3-Butanediol (C₄H₁₀O₂) is a chiral molecule existing as three stereoisomers: (2R,3R)-(-), (2S,3S)-(+), and the achiral meso-(2R,3S) form. The distinct spatial arrangement of the hydroxyl groups in these isomers leads to different physical, chemical, and biological properties. Consequently, the ability to unambiguously distinguish between them is of paramount importance in various fields, including biotechnology, chemical synthesis, and pharmaceutical development. NMR spectroscopy stands out as a powerful, non-destructive analytical technique for the stereochemical elucidation of such molecules.

Fundamental Principles of NMR Spectroscopy for this compound

Due to its C₂ symmetry, this compound exhibits a simplified NMR spectrum compared to its chiral counterparts. This symmetry renders the two methyl groups (C1 and C4) and the two methine protons (H2 and H3) chemically equivalent. This equivalence is a key diagnostic feature in its NMR spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three main signals:

-

Methyl Protons (CH₃): A doublet, resulting from the coupling with the adjacent methine proton.

-

Methine Protons (CH): A quartet, arising from the coupling with the three protons of the adjacent methyl group.

-

Hydroxyl Protons (OH): A singlet or a broad signal, the appearance of which is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The vicinal coupling constant (J-coupling) between the methine and methyl protons provides valuable conformational information.[1][2]

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is even simpler, showing only two distinct signals due to the molecule's symmetry:

-

Methyl Carbons (C1/C4): A single resonance in the upfield region.

-

Methine Carbons (C2/C3): A single resonance in the downfield region, shifted due to the electronegative hydroxyl group.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of the NMR data is critically dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

Sample Preparation

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

-

Weighing the Sample: Accurately weigh 5-25 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The choice of solvent can significantly impact the chemical shifts, particularly of the hydroxyl protons.[3][4] For instance, in D₂O, the hydroxyl protons will exchange with deuterium and become invisible in the ¹H NMR spectrum.[5]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial and gently agitate until the sample is fully dissolved.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

Detailed Spectral Interpretation

¹H and ¹³C NMR Spectral Data

The following table summarizes the typical chemical shifts and multiplicities for this compound in common deuterated solvents.

| Nucleus | Signal | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | CH₃ | CDCl₃ | ~1.15 | Doublet (d) | ~6.4 |

| CH | CDCl₃ | ~3.78 | Quartet (q) | ~6.4 | |

| OH | CDCl₃ | Variable (e.g., ~2.5) | Broad Singlet (br s) | - | |

| ¹³C | CH₃ | CDCl₃ | ~17.5 | - | - |

| CH | CDCl₃ | ~71.5 | - | - |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Distinguishing this compound from its Racemic Diastereomer

A key application of NMR is the differentiation of stereoisomers. The ¹H and ¹³C NMR spectra of this compound are distinct from those of the racemic mixture of (2R,3R)- and (2S,3S)-2,3-butanediol.[6][7]

| Isomer | Nucleus | Signal | Key Differentiating Feature |

| meso | ¹H | CH₃, CH | Single set of signals (doublet and quartet) |

| ¹³C | CH₃, CH | Two signals | |

| Racemic | ¹H | CH₃, CH | Can show two sets of signals or broader signals depending on the solvent and resolution |

| ¹³C | CH₃, CH | Can show more than two signals or broadened signals |

The subtle differences in the magnetic environments of the nuclei in the diastereomers lead to these observable spectral differences.[8]

Advanced NMR Techniques for Structural Elucidation

For a more comprehensive structural analysis, two-dimensional (2D) NMR techniques can be employed.

COSY (Correlation Spectroscopy)

A ¹H-¹H COSY experiment is invaluable for confirming the connectivity within the molecule. It will show a cross-peak between the methyl proton signal and the methine proton signal, definitively establishing their coupling relationship.[9][10]

HSQC (Heteronuclear Single Quantum Coherence)

An HSQC experiment correlates the chemical shifts of protons with their directly attached carbons. For this compound, this would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and another cross-peak linking the methine proton signal to the methine carbon signal.[11][12]

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a useful technique for differentiating between CH, CH₂, and CH₃ groups.[13][14]

-

DEPT-90: Will only show a signal for the CH (methine) carbon.

-

DEPT-135: Will show a positive signal for the CH₃ (methyl) carbon and a positive signal for the CH (methine) carbon.

Conclusion

NMR spectroscopy is an indispensable tool for the detailed structural and stereochemical analysis of this compound. Through a combination of ¹H and ¹³C NMR, along with advanced 2D techniques, a comprehensive understanding of its molecular structure can be achieved. The principles and protocols outlined in this guide provide a robust framework for researchers and scientists to confidently identify and characterize this important stereoisomer, ensuring the integrity and accuracy of their scientific endeavors.

References

-

Sections of 1H-NMR spectra of 2,3-butanediol forms, meso-2,3-BD and... - ResearchGate. Available at: [Link]

-

Prediction of the H-1 chemical shifts of alcohols, diols and inositols in solution, a conformational and solvation investigation - ResearchGate. Available at: [Link]

-

Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

-

NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

5.3 Spin-Spin Splitting: J-Coupling - Organic Chemistry Data. Available at: [Link]

-

Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | OMICS International. Available at: [Link]

-

Treatment of wild-type mice with 2,3-butanediol, a urinary biomarker of Fmo5 −/− mice, decreases plasma cholesterol and epididymal fat deposition - NIH. Available at: [Link]

-

7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

J-coupling - Wikipedia. Available at: [Link]

-

Acquisition of COSY Spectra on the Gemini-300 - UC Davis NMR Facility. Available at: [Link]

-

Chemical shifts. Available at: [Link]

-

1H NMR spectra and conformations of propane-1,2-diol, meso- and racemic butane-2,3-diols, and some alditols in non-aqueous media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis | ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC - NIH. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Available at: [Link]

-

1H–1H Coupling in Proton NMR - ACD/Labs. Available at: [Link]

-

Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. Available at: [Link]

-

HSQC and HMBC for Topspin. Available at: [Link]

-

13C NMR spectroscopy • Chemical shift. Available at: [Link]

-

13.12: DEPT ¹³C NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]

-

1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0003156) - Human Metabolome Database. Available at: [Link]

-

2,3-Butanediol - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

-

D,L-meso-2,3-BUTANEDIOL - SpectraBase. Available at: [Link]

-

This compound | C4H10O2 | CID 220010 - PubChem. Available at: [Link]

-

2,3-Butanediol - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. J-coupling - Wikipedia [en.wikipedia.org]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. researchgate.net [researchgate.net]

- 4. Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. bhu.ac.in [bhu.ac.in]

- 14. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Structure and Formula of meso-2,3-Butanediol

This guide provides a comprehensive technical overview of meso-2,3-butanediol, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's unique stereochemistry, spectroscopic signature, synthesis, and analytical characterization, emphasizing the causal relationships behind its properties and experimental methodologies.

Introduction: The Stereochemical Nuances of 2,3-Butanediol

2,3-Butanediol, with the chemical formula C₄H₁₀O₂, is a vicinal diol that serves as a critical building block in the synthesis of various polymers and pharmaceuticals.[1] Its structure features two stereogenic centers at carbons 2 and 3, giving rise to three distinct stereoisomers.[1] These are not four, as one might predict, due to the existence of a meso compound. The stereoisomers include a pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-butanediol, which are non-superimposable mirror images of each other, and the achiral this compound.[1] This guide focuses specifically on the meso isomer, elucidating its structure and properties.

Molecular Structure and Formula of this compound

The fundamental chemical formula for this compound is C₄H₁₀O₂, with a molecular weight of approximately 90.12 g/mol .[2] Its IUPAC name is (2R,3S)-butane-2,3-diol, which is interchangeable with (2S,3R)-butane-2,3-diol due to its unique symmetry.[2]

The Defining Feature: The Meso Configuration

The term "meso" designates a compound that possesses stereogenic centers but is achiral due to an internal plane of symmetry. In this compound, this plane bisects the C2-C3 bond, rendering one half of the molecule a mirror image of the other. This internal symmetry is the cornerstone of its distinct physical and spectroscopic properties, most notably its lack of optical activity. The (2R,3S) configuration is effectively canceled out by its internal mirror image, resulting in a net rotation of plane-polarized light of zero.

Diagram: Stereoisomers of 2,3-Butanediol

The following diagram illustrates the stereochemical relationship between the three stereoisomers of 2,3-butanediol, highlighting the internal plane of symmetry in the meso form.

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis via Syn-hydroxylation

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve trans-2-butene in a suitable solvent system, such as a mixture of tert-butanol and water.

-

Reagent Addition: Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of an oxidizing agent, such as N-methylmorpholine N-oxide (NMO), to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by adding a reducing agent, such as sodium bisulfite.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by fractional distillation or recrystallization to obtain pure this compound.

Biosynthesis

Certain microorganisms, such as Klebsiella pneumoniae, produce 2,3-butanediol through the fermentation of sugars. [3]The stereoisomeric composition of the product can be influenced by the specific microbial strain and fermentation conditions.

Analytical Methods for Stereoisomer Separation

Distinguishing and quantifying the stereoisomers of 2,3-butanediol is crucial for many applications. Gas chromatography (GC) with a chiral stationary phase is a common and effective method for this purpose. [4][5]

Experimental Protocol: GC Analysis of 2,3-Butanediol Stereoisomers

-

Column Selection: Utilize a capillary GC column with a chiral stationary phase, such as a cyclodextrin-based column (e.g., Agilent CP-Cyclodextrin-B-2,3,6-M-19). [5]2. Sample Preparation: Prepare a dilute solution of the 2,3-butanediol sample in a suitable solvent, such as methanol. [5]3. GC Conditions:

-